- Preparation of macrocyclic compounds as hepatitis c virus inhibitors, World Intellectual Property Organization, , ,
Cas no 953421-74-4 (4-Bromo-1,7-dichloro-isoquinoline)

4-Bromo-1,7-dichloro-isoquinoline 化学的及び物理的性質
名前と識別子
-
- 4-bromo-1,7-dichloroIsoquinoline
- Isoquinoline, 4-broMo-1,7-dichloro-
- 4-Bromo-1,7-dichloro-isoquinoline
- MPNVIJOSWLWNKA-UHFFFAOYSA-N
- Isoquinoline,4-bromo-1,7-dichloro-
- 4-Bromo-1,7-dichloroisoquinoline (ACI)
- F52293
- EN300-397941
- 953421-74-4
- DA-00240
- AKOS037644202
- (3R,5R,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid 1,1-Dimethylethyl Ester
- SCHEMBL2617537
- [R-[R*,R*-(E)]]-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid 1,1-Dimethylethyl Ester; (3R,5R,E)-t-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate
- MFCD20528290
- 194934-98-0
- AS-48660
- SB40214
- CS-M1530
-
- MDL: MFCD20528290
- インチ: 1S/C9H4BrCl2N/c10-8-4-13-9(12)7-3-5(11)1-2-6(7)8/h1-4H
- InChIKey: MPNVIJOSWLWNKA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C2C(C(=CN=C2Cl)Br)=CC=1
計算された属性
- せいみつぶんしりょう: 274.89042g/mol
- どういたいしつりょう: 274.89042g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 4.4
4-Bromo-1,7-dichloro-isoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB512626-100mg |
4-Bromo-1,7-dichloroisoquinoline, 95%; . |
953421-74-4 | 95% | 100mg |
€402.00 | 2025-02-19 | |
Ambeed | A879456-1g |
4-Bromo-1,7-dichloroisoquinoline |
953421-74-4 | 97% | 1g |
$399.0 | 2025-02-21 | |
eNovation Chemicals LLC | D969097-500mg |
4-Bromo-1,7-dichloro-isoquinoline |
953421-74-4 | 95% | 500mg |
$610 | 2024-07-28 | |
TRC | B699415-5mg |
4-Bromo-1,7-dichloro-isoquinoline |
953421-74-4 | 5mg |
$ 75.00 | 2023-04-18 | ||
Enamine | EN300-397941-10.0g |
4-bromo-1,7-dichloroisoquinoline |
953421-74-4 | 10g |
$5837.0 | 2023-05-29 | ||
abcr | AB512626-100 mg |
4-Bromo-1,7-dichloroisoquinoline, 95%; . |
953421-74-4 | 95% | 100mg |
€418.40 | 2023-06-14 | |
TRC | B699415-50mg |
4-Bromo-1,7-dichloro-isoquinoline |
953421-74-4 | 50mg |
$ 356.00 | 2023-04-18 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XW0052-5g |
4-bromo-1,7-dichloroisoquinoline |
953421-74-4 | 95% | 5g |
$1810 | 2023-09-07 | |
abcr | AB512626-250 mg |
4-Bromo-1,7-dichloroisoquinoline, 95%; . |
953421-74-4 | 95% | 250mg |
€610.50 | 2023-06-14 | |
Enamine | EN300-397941-0.5g |
4-bromo-1,7-dichloroisoquinoline |
953421-74-4 | 0.5g |
$1302.0 | 2023-05-29 |
4-Bromo-1,7-dichloro-isoquinoline 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C
ごうせいかいろ 2
- Preparation of isoquinolinyloxyprolyl tripeptide inhibitors of hepatitis C virus, United States, , ,
ごうせいかいろ 3
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis, World Intellectual Property Organization, , ,
ごうせいかいろ 4
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt → -35 °C; pH 8, -35 °C
- Preparation of proline-containing tripeptides as hepatitis C virus inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 5
- Substituted triazoloquinazolinones as inhibitors of checkpoint kinase CHK1 in the treatment of cancer, United States, , ,
ごうせいかいろ 6
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C
- Preparation of isoquinolinyloxyprolyl tripeptide inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,
ごうせいかいろ 7
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, rt → -35 °C
- The Discovery of Asunaprevir (BMS-650032), An Orally Efficacious NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus InfectionJournal of Medicinal Chemistry, 2014, 57(5), 1730-1752,
ごうせいかいろ 8
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 8, -35 °C
- Preparation of tripeptides incorporating deuterium as inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,
4-Bromo-1,7-dichloro-isoquinoline Raw materials
4-Bromo-1,7-dichloro-isoquinoline Preparation Products
4-Bromo-1,7-dichloro-isoquinoline 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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8. Book reviews
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9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
4-Bromo-1,7-dichloro-isoquinolineに関する追加情報
Recent Advances in the Study of 4-Bromo-1,7-dichloro-isoquinoline (CAS: 953421-74-4) and Its Applications in Chemical Biology and Medicine
The compound 4-Bromo-1,7-dichloro-isoquinoline (CAS: 953421-74-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a scaffold for drug development. Recent studies have highlighted its role as a versatile intermediate in the synthesis of more complex bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
One of the key areas of research involving 4-Bromo-1,7-dichloro-isoquinoline is its application in the design of kinase inhibitors. Kinases are critical targets in cancer therapy, and the isoquinoline scaffold has been extensively explored for its ability to modulate kinase activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-Bromo-1,7-dichloro-isoquinoline exhibit potent inhibitory effects against a range of tyrosine kinases, including those implicated in tumor growth and metastasis. The study utilized molecular docking and in vitro assays to elucidate the binding interactions and selectivity profiles of these derivatives, providing a foundation for further optimization.
In addition to its potential in oncology, 4-Bromo-1,7-dichloro-isoquinoline has also been investigated for its antimicrobial properties. A recent preprint on bioRxiv reported that halogenated isoquinoline derivatives, including 4-Bromo-1,7-dichloro-isoquinoline, display broad-spectrum activity against drug-resistant bacterial strains such as MRSA and Pseudomonas aeruginosa. The study attributed this activity to the compound's ability to disrupt bacterial membrane integrity and inhibit essential metabolic pathways. These findings suggest that 4-Bromo-1,7-dichloro-isoquinoline could serve as a promising lead compound for the development of new antibiotics.
The synthetic accessibility of 4-Bromo-1,7-dichloro-isoquinoline has also been a focus of recent research. A 2022 paper in Organic Letters detailed a novel, high-yield synthesis route for this compound, leveraging palladium-catalyzed cross-coupling reactions. This method not only improves the scalability of production but also enables the introduction of diverse functional groups, thereby expanding the chemical space for further derivatization. Such advancements are critical for accelerating the discovery of new bioactive molecules based on this scaffold.
Despite these promising developments, challenges remain in the clinical translation of 4-Bromo-1,7-dichloro-isoquinoline derivatives. Issues such as pharmacokinetic properties, toxicity profiles, and off-target effects need to be systematically addressed. Ongoing research is exploring strategies to enhance the bioavailability and selectivity of these compounds, including the use of prodrug formulations and targeted delivery systems. Collaborative efforts between chemists, biologists, and clinicians will be essential to overcome these hurdles and realize the therapeutic potential of this compound.
In conclusion, 4-Bromo-1,7-dichloro-isoquinoline (CAS: 953421-74-4) represents a versatile and promising scaffold in chemical biology and medicinal chemistry. Its applications span from kinase inhibition to antimicrobial therapy, supported by robust synthetic methodologies and growing mechanistic insights. Future research should focus on optimizing its pharmacological properties and advancing preclinical studies to validate its therapeutic efficacy. This compound exemplifies the intersection of chemistry and biology, offering exciting opportunities for drug discovery and development.
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